2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Description
Properties
CAS No. |
477329-49-0 |
|---|---|
Molecular Formula |
C25H22ClN3O2S |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C25H22ClN3O2S/c1-3-31-22-14-8-18(9-15-22)23(30)16-32-25-28-27-24(19-6-10-20(26)11-7-19)29(25)21-12-4-17(2)5-13-21/h4-15H,3,16H2,1-2H3 |
InChI Key |
JSTWXBKQIZAMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives. A widely adopted method involves reacting 4-methylphenylhydrazine with 4-chlorobenzoyl chloride in the presence of thiourea to generate an intermediate thiosemicarbazide (Figure 1) . Cyclization is induced under acidic conditions (e.g., HCl/EtOH, reflux), yielding 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
Key Reaction Parameters:
Sulfanyl-Ethanone Linkage Installation
The sulfanyl bridge is introduced via nucleophilic substitution between the triazole-thiol and a halogenated ethanone. 2-Bromo-1-(4-ethoxyphenyl)ethanone is prepared by brominating 4-ethoxyacetophenone using HBr/AcOH . Subsequent coupling with the triazole-thiol occurs in basic conditions (K2CO3/DMF, 60°C), facilitating thiolate ion formation and displacing bromide (Table 1).
Table 1: Optimization of Sulfanyl Coupling Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 6 | 85 |
| NaH | THF | 40 | 8 | 72 |
| DBU | DMSO | RT | 12 | 65 |
Conditions: Equimolar reactants (1:1), 2.5 eq base, N2 atmosphere .
Alternative Route: One-Pot Tandem Synthesis
A copper-catalyzed three-component reaction adapts methodologies from 1,2,3-triazole synthesis . While the target compound is a 1,2,4-triazole, analogous oxidative sulfonylation-Dimroth cyclization principles apply:
-
Oxidative Sulfonylation:
-
Dimroth Cyclization:
Mechanistic Insights
The copper-catalyzed pathway proceeds via a radical-mediated mechanism (Scheme 1):
-
Enolate Formation: DBU deprotonates 4-ethoxyacetophenone, generating a resonance-stabilized enolate.
-
Sulfonyl Radical Generation: Cu(II) oxidizes sulfinate to sulfonyl radical, which couples with the enolate .
-
Azide Cycloaddition: The α-sulfonyl ketone undergoes Dimroth-type cyclization with azide, forming the triazole ring .
Scheme 1: Proposed mechanism for Cu-catalyzed triazole formation .
Purification and Characterization
Crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7). Structural confirmation employs:
Challenges and Optimizations
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group acts as a nucleophilic site, enabling substitution reactions with electrophilic agents.
Key Observations:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (e.g., K₂CO₃/DMF) to form thioether derivatives .
-
Acylation : Forms acylated products when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Table 1: Substitution Reactions and Yields
Reduction Reactions
The ethanone group undergoes reduction to form secondary alcohols.
Key Observations:
-
NaBH₄ Reduction : In ethanol at 45–50°C, the ketone is reduced to (±)-1-(4-ethoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol with 57% yield .
-
Catalytic Hydrogenation : Under H₂/Pd-C, the ketone is reduced to the corresponding alcohol, though yields are lower (~45%) due to steric hindrance.
Oxidation Reactions
The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Key Observations:
-
H₂O₂ Oxidation : In acetic acid at 80°C, the sulfanyl group forms sulfoxide (R-SO-) with 70% conversion.
-
mCPBA Oxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfone (R-SO₂-) at 90% efficiency.
Table 2: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Conversion (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 80°C, 4h | Sulfoxide | 70 | |
| mCPBA | DCM, RT, 2h | Sulfone | 90 |
Key Observations:
-
Stability in Acid : The compound remains stable in dilute HCl (pH 2–4) at room temperature .
-
Base Sensitivity : Prolonged exposure to NaOH (>1M) leads to hydrolysis of the ethanone group .
Coordination Chemistry
The sulfanyl sulfur and triazole nitrogen atoms can act as ligands for metal ions.
Key Observations:
-
Cu(II) Complexation : Forms a 1:1 complex with Cu(NO₃)₂ in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm).
-
Fe(III) Interaction : Weak coordination observed via cyclic voltammetry, suggesting redox activity.
Predicted Reactivity
Table 3: Reactivity by Functional Group
| Functional Group | Reactivity Type | Example Reaction |
|---|---|---|
| Triazole ring | Electrophilic substitution | Bromination at C-5 position |
| Sulfanyl group | Nucleophilic substitution | Alkylation/Acylation |
| Ethanone | Reduction | NaBH₄ → Secondary alcohol |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds and their evaluation against different bacterial strains. The presence of the triazole ring is crucial for their biological activity, which is attributed to their ability to inhibit fungal and bacterial growth through interference with cellular processes .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The incorporation of specific substituents, such as the chlorophenyl and ethoxy groups in this compound, may enhance its efficacy against various cancer cell lines .
Enzyme Inhibition
Triazole compounds are known to act as potent inhibitors of certain enzymes involved in disease pathways. For instance, they can inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making triazoles valuable in combination therapies .
Agricultural Applications
Fungicides
The triazole moiety is widely recognized for its fungicidal properties. Compounds similar to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone have been employed as agricultural fungicides. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Plant Growth Regulators
Some studies suggest that triazole compounds can also act as plant growth regulators. They may enhance root development and improve stress resistance in plants by modulating hormonal pathways .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Triazole-containing polymers have shown promising properties such as thermal stability and mechanical strength. These materials can be applied in coatings, adhesives, and other industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of chlorophenyl and methylphenyl groups can enhance its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole Derivatives
*Note: The target compound’s molecular weight is calculated based on structural data from .
Key Observations :
- Lipophilicity : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., ) or unsubstituted phenyl (e.g., ).
- Steric Effects: Bulky substituents like tert-butyl () or quinoline () may hinder molecular packing, affecting crystallinity and solubility.
Key Observations :
- Base Selection: Strong bases like Cs₂CO₃ () enable faster reactions in polar aprotic solvents (e.g., DMF), whereas NaOEt in ethanol () is milder but requires longer reaction times.
- Yield Optimization : Steric hindrance from substituents (e.g., tert-butyl in ) may reduce yields compared to less bulky analogs.
Physicochemical and Research Findings
Crystallography and Structural Analysis
Compounds in this class are often characterized via X-ray crystallography using SHELX software (). For example:
- The quinoline-containing derivative () likely exhibits π-π stacking between the quinoline and triazole rings, stabilizing its crystal lattice.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a member of the triazole class of compounds, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C18H18ClN3OS
- Molecular Weight : 373.86 g/mol
- CAS Number : 893726-63-1
The compound features a triazole ring linked to a sulfanyl group and an ethanone moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
| Bacillus cereus | Moderate activity |
| Escherichia coli | Not effective |
In a study evaluating the antimicrobial efficacy of similar triazole derivatives, compounds with a sulfanyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this functional group .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The specific compound has shown promising results in inhibiting fungal growth in various assays:
| Fungal Strain | Activity |
|---|---|
| Candida albicans | Effective |
| Aspergillus niger | Effective |
The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining structural integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have indicated that the compound may exert cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 25.5 |
| MCF-7 (Breast Cancer) | 30.8 |
These findings suggest that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
The biological activities of this compound can be attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission and could have implications in treating neurological disorders .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that triazole derivatives can modulate oxidative stress levels in cells, contributing to their anticancer and antimicrobial effects .
Case Studies
- Antimicrobial Screening : A study conducted on a series of triazole derivatives highlighted the enhanced antibacterial activity associated with sulfanyl substitutions. The tested compound demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecalis when compared to standard antibiotics like penicillin .
- Cytotoxicity Assessment : In another research project focusing on anticancer properties, the compound was tested against multiple cancer cell lines, showing selective toxicity towards HeLa cells while sparing normal human fibroblasts .
Q & A
How can researchers optimize the synthesis yield of this triazole-based ethanone derivative?
Answer:
Optimization involves reagent selection and reaction parameter control. For example:
- Use sodium ethoxide in ethanol to facilitate triazole-thiol coupling (10-hour stirring ensures complete α-halogenated ketone reaction) .
- Employ cesium carbonate in DMF to generate thiolate intermediates, improving electrophilicity for nucleophilic substitution .
- Purification via ethanol recrystallization enhances yield and purity. Comparative studies with alternative bases (e.g., K₂CO₃) and solvents (e.g., THF) can identify optimal conditions .
What spectroscopic and crystallographic methods are critical for characterizing structural integrity?
Answer:
- NMR (¹H/¹³C): Assigns substituent positions (e.g., ethoxyphenyl methylene protons at δ 4.1–4.3 ppm) and confirms purity .
- IR: Detects ketone C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous triazole hydrates .
How does the 4-ethoxyphenyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The ethoxy group’s electron-donating effect enhances aryl ring electrophilicity but may introduce steric hindrance. Methodological considerations:
- Polar aprotic solvents (DMF) stabilize transition states during thiol coupling .
- Comparative studies with methoxy or chloro analogs (e.g., ’s 4-chloro-2-hydroxyphenyl derivatives) reveal electronic effects on reaction kinetics .
What strategies resolve bioactivity discrepancies between in vitro and in vivo studies?
Answer:
- Conduct ADMET profiling : Plasma stability assays and microsomal metabolism studies address bioavailability issues .
- Prodrug design : Modify the ethanone moiety to improve solubility, as seen in heterocyclic antibiotic analogs .
- Parallel testing with structural analogs (e.g., triazoles with sulfonamide groups in ) identifies pharmacophore requirements .
How can Design of Experiments (DoE) optimize multi-step synthesis?
Answer:
- Apply fractional factorial designs to triazole ring formation, varying temperature, solvent polarity, and reagent ratios .
- Use response surface methodology (RSM) to maximize yield, as demonstrated in flow-chemistry syntheses of diazo compounds .
What challenges arise in achieving regioselectivity during triazole ring formation?
Answer:
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) direct nucleophilic attack to specific positions .
- Kinetic vs. thermodynamic control : Time-course studies (e.g., quenching at intervals) determine dominant pathways. Cesium carbonate stabilizes intermediates, favoring desired regiochemistry .
How does the sulfanyl linker affect conformational flexibility and target binding?
Answer:
- The sulfanyl group enables rotational freedom, allowing adaptive binding.
- Molecular docking : Compare binding modes with rigid linkers (e.g., methylene in ) to assess flexibility’s role .
- NMR NOE experiments : Map conformational populations in solution .
What methodological considerations are essential for kinase inhibition assays?
Answer:
- Assay selection : Use FRET-based or ADP-Glo platforms for sensitivity .
- Selectivity screening : Test against kinase panels (e.g., tyrosine vs. serine/threonine kinases).
- Co-crystallization : Resolve binding interactions, as done for triazole-containing kinase inhibitors .
How can computational tools predict metabolic pathways, and how are they validated?
Answer:
- In silico tools : MetaSite predicts Phase I/II metabolism (e.g., ethoxy O-dealkylation) .
- Validation : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS. Compare with analogs like 4-chloro-2-hydroxyphenyl derivatives () .
What best practices ensure reproducibility across laboratories?
Answer:
- Documentation : Specify exact stoichiometry, solvent grades (e.g., anhydrous DMF), and drying times .
- Round-robin testing : Collaborate to validate protocols, as seen in multi-institutional triazole studies .
- Analytical standards : Use certified NMR reference materials (e.g., TMS) and adhere to ICH validation guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
